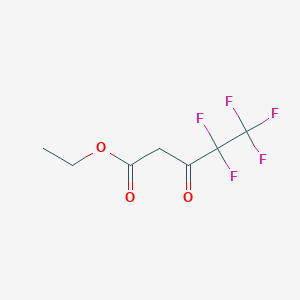

Ethyl pentafluoropropionylacetate

Description

Significance of Fluorine Incorporation in Organic Molecules for Advanced Applications

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comtandfonline.com This is primarily due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. numberanalytics.com These characteristics can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tandfonline.comnih.govacs.org

Impact in Pharmaceutical Chemistry

In the pharmaceutical industry, the incorporation of fluorine is a well-established strategy for optimizing drug candidates. tandfonline.comnumberanalytics.com Fluorine can block sites of metabolic oxidation, prolonging a drug's half-life and reducing the formation of toxic metabolites. nih.govnumberanalytics.com It can also modulate the acidity (pKa) of nearby functional groups, which can enhance a drug's solubility, permeability, and interaction with its target receptor. acs.org Consequently, a significant percentage of modern pharmaceuticals contain fluorine, including drugs for treating depression, bacterial infections, and inflammation. numberanalytics.comnih.gov

Relevance in Agrochemicals

The agrochemical sector has also significantly benefited from the unique properties of fluorine. researchgate.net The introduction of fluorine or trifluoromethyl groups into pesticides can enhance their efficacy and selectivity. researchgate.netnih.gov Fluorinated agrochemicals often exhibit improved transport to the target site and can be more resistant to metabolic degradation by the target organism, leading to a more potent and durable effect. researchgate.net Approximately 25% of commercially available agrochemicals contain fluorine, highlighting its importance in this field. researchgate.net

Contributions to Materials Science

In materials science, the incorporation of fluorine can lead to materials with exceptional properties. mdpi.com Fluorinated polymers, for instance, are known for their high thermal stability, chemical resistance, and low friction coefficients. mdpi.com These properties make them suitable for a wide range of applications, including advanced coatings, membranes, and electronic components.

Ethyl Pentafluoropropionylacetate as a Key Fluorinated Building Block

Among the diverse array of fluorinated compounds, this compound stands out as a particularly valuable and versatile building block in organic synthesis. chemdad.com Its unique structure and reactivity make it a sought-after precursor for the synthesis of more complex fluorinated molecules.

Structural Characteristics and Reactivity Enhancements due to Fluorine Content

This compound is a β-keto ester characterized by a pentafluoroethyl group attached to the carbonyl carbon. chemdad.comchemicalbook.com This high degree of fluorination significantly influences the molecule's reactivity. The strongly electron-withdrawing nature of the pentafluoroethyl group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This enhanced reactivity is a key feature that chemists exploit in various synthetic transformations.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 663-35-4 |

| Molecular Formula | C7H7F5O3 |

| Molecular Weight | 234.12 g/mol |

| Boiling Point | 143-145 °C |

| Density | 1.338 g/mL at 25 °C |

| Refractive Index | n20/D 1.367 |

The data in this table is compiled from various chemical suppliers. chemdad.comchemicalbook.comchemwhat.com

Positioning within the Class of Fluorinated β-Keto Esters

This compound belongs to the broader class of fluorinated β-keto esters, which are widely recognized as important synthons in organic chemistry. mdpi.comrsc.org These compounds serve as key intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals and other biologically active compounds. rsc.orgresearchgate.net The ability to introduce a pentafluoroethyl group through the use of this compound provides a direct route to novel fluorinated compounds with potentially enhanced biological or material properties. The versatility of the β-keto ester functionality allows for a wide range of chemical manipulations, including alkylations, acylations, and cyclizations, to generate diverse molecular architectures. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGSZQXKIYWSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880144 | |

| Record name | Ethyl pentafluoropropionyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663-35-4 | |

| Record name | Ethyl pentafluoropropionyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Pentafluoropropionylacetate and Analogues

Classical and Emerging Synthetic Routes to Fluorinated β-Keto Esters

The preparation of fluorinated β-keto esters has evolved significantly, with numerous methods being developed over the past decades. nih.gov These compounds serve as versatile precursors for more complex fluorinated molecules, including pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org Both classical and modern synthetic strategies are employed, with a strong emphasis on developing catalytic and enantioselective approaches to control the stereochemistry of the newly formed C-F bond. nih.govmdpi.com

Electrophilic Fluorination Approaches

Electrophilic fluorination is a primary strategy for synthesizing α-fluorinated β-keto esters. wikipedia.org This method involves the reaction of a carbon-centered nucleophile, typically an enol or enolate derived from the β-keto ester, with an electrophilic fluorine source. mdpi.comwikipedia.org The development of stable and safe electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond has been a major breakthrough, largely replacing more hazardous reagents like elemental fluorine. wikipedia.orgresearchgate.net

A range of N-F reagents have become indispensable in modern organic synthesis for electrophilic fluorination. acsgcipr.org Among the most common and effective are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.comwikipedia.orgresearchgate.net These reagents are generally stable, easy to handle, and commercially available, making them suitable for a wide array of applications. researchgate.netresearchgate.net

NFSI is a neutral and highly effective reagent for the fluorination of various substrates, including β-keto esters. wikipedia.orgrsc.org Selectfluor, a cationic reagent, is known for its high fluorinating power and is used to fluorinate a variety of electron-rich substrates. beilstein-journals.orgwikipedia.orgorganic-chemistry.org The choice of reagent and reaction conditions, such as the solvent, can significantly influence the reaction's efficiency and outcome. nih.govorganic-chemistry.org For instance, the use of methanol (B129727) as a solvent with Accufluor™ NFTh, a derivative of Selectfluor, has been shown to enable the direct and regiospecific α-fluorination of ketones without prior activation. organic-chemistry.org

Table 1: Common N-Fluorinating Reagents

| Reagent Name | Acronym | Class |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral |

| Selectfluor® | F-TEDA | Cationic |

This table summarizes common electrophilic N-F fluorinating agents used in the synthesis of fluorinated β-keto esters.

A significant advancement in the synthesis of fluorinated β-keto esters is the development of metal-catalyzed enantioselective methods. nih.govmdpi.com These approaches utilize a chiral metal complex as a Lewis acid to activate the β-keto ester, facilitating its reaction with an electrophilic fluorinating agent in a stereocontrolled manner. beilstein-journals.orgmdpi.com This allows for the production of enantiomerically enriched α-fluoro-β-keto esters, which are crucial chiral building blocks. beilstein-journals.orgnih.gov

The pioneering work by Togni and Hintermann demonstrated the efficacy of titanium-TADDOLate complexes in catalyzing the asymmetric fluorination of β-keto esters. beilstein-journals.orgmdpi.comresearchgate.net These catalysts, derived from α,α,α',α'-tetraaryl-(1,3-dioxolane-4,5-diyl)-dimethanol (TADDOL) ligands and a titanium precursor, act as chiral Lewis acids. beilstein-journals.orgnih.gov They effectively coordinate to the β-keto ester, promoting the formation of a titanium enolate intermediate. beilstein-journals.orgnih.gov

Subsequent attack by an electrophilic fluorine source, such as Selectfluor or NFSI, proceeds with high facial selectivity, yielding α-fluorinated products with excellent enantiomeric excesses (up to 91% ee). beilstein-journals.orgnih.gov The structure of the TADDOL ligand and various reaction parameters have been shown to significantly impact the catalytic activity and enantioselectivity. beilstein-journals.orgnih.gov A steric model based on X-ray data and molecular modeling suggests that the chiral environment created by the catalyst directs the incoming fluorinating reagent to one face of the enolate. beilstein-journals.orgacs.orgresearchgate.net

Table 2: Titanium-TADDOLate Catalyzed Fluorination of a β-Keto Ester

| Fluorinating Agent | Solvent | Enantiomeric Excess (ee) |

|---|---|---|

| F-TEDA | Acetonitrile | up to 91% |

Data from a study on the asymmetric fluorination of β-ketoesters using TADDOLato–titanium(IV) dichloride Lewis acids. beilstein-journals.orgnih.gov

Chiral copper(II) complexes have emerged as highly effective catalysts for the enantioselective fluorination of β-keto esters and amides. rsc.orgresearchgate.net Ligands such as bis(oxazolines) (BOX) and bis(thiazolines) have been particularly successful. rsc.orgresearchgate.net

Complexes formed from copper(II) triflate (Cu(OTf)₂) and diphenylamine-linked bis(thiazoline) ligands have been shown to catalyze the fluorination of β-keto esters and amides with NFSI, affording products in excellent yields and with high enantioselectivities (up to >99% ee). rsc.orgresearchgate.net Similarly, chiral bis(oxazoline)-copper complexes are effective, although the addition of additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be crucial for achieving high enantioselectivity. researchgate.netnih.gov The development of spiro-fused oxazoline (B21484) ligands represents another advancement in the design of chiral ligands for asymmetric catalysis, though their application in this specific fluorination reaction is an area of ongoing research. beilstein-journals.orgrsc.orgnih.govrsc.org

Recent studies have also explored the copper-catalyzed asymmetric fluorination of α-diazoesters using fluoride (B91410) salts, which presents an alternative "umpoled" approach. nih.govepa.gov By using chiral indane-derived bis(oxazoline) ligands, α-fluoroesters can be obtained with up to 95% ee. nih.govepa.gov

Table 3: Performance of Copper(II)-Bis(thiazoline) Catalyst

| Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) | Yield |

|---|

Results from the enantioselective fluorination catalyzed by diphenylamine-linked bis(thiazoline)–Cu(OTf)₂ complexes. rsc.orgresearchgate.net

Chiral iron(III)-salan complexes have been successfully employed as catalysts for the highly enantioselective α-fluorination of β-keto esters and N-Boc oxindoles. rsc.org These catalysts operate under mild reaction conditions and provide the desired fluorinated products in high yields and with good to excellent enantiomeric excesses. rsc.org The use of iron, an abundant and environmentally benign metal, makes this an attractive method. rsc.org The Fe(III)-salan combination has demonstrated its effectiveness with substrates that can be challenging for other catalytic systems, yielding products with up to 94% ee. mdpi.com

Organocatalytic Enantioselective Fluorination

Nucleophilic Fluorination Strategies

In contrast to electrophilic methods, nucleophilic fluorination involves the reaction of an electrophilic carbon with a nucleophilic fluoride source. This approach is challenging due to the low nucleophilicity and high basicity of the fluoride anion, which can promote side reactions like elimination. However, it provides a complementary, umpolung strategy for the synthesis of fluorinated compounds. acs.org

A significant advancement in nucleophilic fluorination is the development of oxidative methods. These strategies involve the in-situ generation of a reactive fluorinating species from a stable, nucleophilic fluoride source and an oxidant. A highly enantioselective oxidative fluorination of β-keto esters has been developed using a chiral iodoarene organocatalyst. acs.org

In this system, the chiral iodoarene catalyst is oxidized by a stoichiometric oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of a nucleophilic fluoride source such as Et₃N·3HF. This is believed to form a chiral hypervalent iodine-fluoride species in situ. This reactive intermediate then coordinates with the β-keto ester and delivers the fluorine atom in an enantioselective manner. acs.org This method represents an umpolung of the traditional reactivity of β-keto esters, achieving fluorination with a nucleophilic fluorine source. acs.org

Table 3: Oxidative Nucleophilic Fluorination of β-Keto Esters

| Catalyst | Fluoride Source | Oxidant | Yields | Reference |

| Chiral Iodoarene | Et₃N·3HF | mCPBA | Low to High | acs.org |

The introduction of longer fluoroalkyl chains, such as the tetrafluoroethyl group, into carbonyl compounds is of significant interest. Nucleophilic tetrafluoroethylation provides a direct route to analogues containing this motif. One effective method involves the in-situ generation of a tetrafluoroethyl organometallic reagent.

Specifically, 1-bromo-1,1,2,2-tetrafluoroethane (B1616753) can be metalated using a "Turbo Grignard" reagent, such as i-PrMgCl·LiCl. nih.gov This process forms a tetrafluoroethyl magnesium reagent that is stable at low temperatures. This nucleophilic species can then react with a variety of carbonyl electrophiles, including aldehydes and ketones, to afford the corresponding tetrafluoroethylated alcohol products. nih.gov This strategy allows for the creation of novel, functionalized molecules containing the -CF₂CF₂H group. nih.gov

Deoxofluorination of Carbonyl Precursors

Deoxofluorination is a critical transformation that replaces a carbonyl oxygen with two fluorine atoms. This method is instrumental in the synthesis of gem-difluoro compounds, which are important analogues of carbonyl compounds.

Sulfur tetrafluoride (SF4) is a powerful reagent for the deoxofluorination of carbonyl compounds, including aldehydes, ketones, and carboxylic acids. While highly effective, its high toxicity and gaseous nature necessitate specialized handling. The reaction of a β-keto ester precursor with SF4 would lead to the corresponding gem-difluorinated product at the ketone position. The transformation is typically carried out under pressure and can be catalyzed by Lewis acids.

Diethylaminosulfur trifluoride (DAST) and its analogue Deoxofluor [bis(2-methoxyethyl)aminosulfur trifluoride] are widely used liquid deoxofluorinating agents that are often preferred over SF4 due to their comparative ease of handling. researchgate.net These reagents are effective for the geminal fluorination of aldehydes and ketones, including those on acid-sensitive substrates. researchgate.net The mechanism for the fluorination of aldehydes and ketones with DAST involves the initial formation of a fluorosulfite intermediate, followed by an intramolecular or intermolecular nucleophilic attack by fluoride. researchgate.net For β-dicarbonyl compounds, these reagents provide a pathway to gem-difluoro keto esters. researchgate.net

Synthesis of α-Quaternary Fluorinated β-Keto Esters

The creation of a stereogenic quaternary carbon center bearing a fluorine atom at the α-position of a β-keto ester is a significant synthetic challenge. mdpi.comnih.gov The development of asymmetric methods to achieve this transformation is of particular interest due to the prevalence of such motifs in pharmaceuticals. researchgate.net

Recent advances have focused on two primary strategies:

Metal-Catalyzed Methods : A notable breakthrough in this area was the use of a titanium/TADDOL complex to catalyze the α-fluorination of α-substituted acyclic β-keto esters. mdpi.com Using Selectfluor® as the electrophilic fluorine source, this method yields the desired fluorinated compounds with enantiomeric excesses ranging from 62–90%. mdpi.com

Organocatalytic Methods : Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective fluorination of β-keto esters. mdpi.com These methods utilize chiral catalysts to control the stereochemical outcome of the fluorination reaction.

These enantioselective strategies provide access to versatile chiral building blocks where the ketone and ester functionalities can be further transformed into other groups like alcohols, imines, or amides. mdpi.com

Green Chemistry Aspects in Synthesis of Organofluorine Compounds

The growing importance of organofluorine compounds has led to a focus on developing more environmentally benign synthetic methods. numberanalytics.comdovepress.com Traditional fluorination techniques often involve hazardous reagents and produce significant waste, prompting a shift towards greener alternatives. numberanalytics.com

Key principles of green chemistry in this context include:

Development of Safer Reagents : The creation of stable, solid electrophilic fluorinating agents such as N-fluorobenzensulfonimide (NFSI) and Selectfluor® has been a major advancement, moving away from highly toxic and corrosive sources like elemental fluorine (F2) or hydrogen fluoride (HF). mdpi.comnumberanalytics.comdovepress.com

Catalytic Approaches : The use of catalysts, both metal-based and organocatalytic, improves reaction efficiency and selectivity, reduces waste, and allows for catalyst recycling. numberanalytics.com

Process Efficiency : Innovations aim to reduce the number of synthetic steps and minimize the generation of byproducts. numberanalytics.com For example, a recently developed green process for synthesizing sulfonyl fluorides uses readily available materials and produces only non-toxic salts like NaCl and KCl as byproducts. eurekalert.orgsciencedaily.com

Sustainability of Raw Materials : The primary source of fluorine is the mineral fluorospar, a finite resource. worktribe.com This highlights the long-term need for efficient and sustainable manufacturing processes for all fluorinated products. worktribe.com

Computational Studies in Reaction Mechanism Elucidation for Fluorination

Computational chemistry has become an indispensable tool for understanding the complex mechanisms of fluorination reactions. nih.govnih.gov Techniques such as Density Functional Theory (DFT) allow researchers to model reaction pathways, analyze transition states, and predict reaction outcomes. nih.govacs.org

These computational studies provide deep insights into:

Reaction Pathways : Mapping the potential energy surface of a reaction helps to identify the most likely mechanism. acs.org

Transition State Analysis : By calculating the structure and energy of transition states, chemists can understand the factors that control the reaction rate and selectivity. acs.org

Fluoride Transfer Mechanisms : Computational models have been used to substantiate unusual reaction mechanisms, such as the process by which a Pd(IV)-complex captures a fluoride ion and subsequently transfers it to a nucleophile in an electrophilic fluorination reaction. nih.gov

Noncovalent Interactions : Analysis of noncovalent interactions (NCIs) can reveal how forces like hydrogen bonding contribute to the stabilization of specific conformations and transition states, thereby influencing the structure and outcome of the reaction. nih.govacs.org

Analysis of Reactivity Modes and Selectivity

Controlling reactivity and selectivity is paramount in the synthesis of complex fluorinated molecules. libretexts.org The choice of fluorinating reagent and reaction conditions can dramatically influence the outcome of a reaction.

Key findings in this area include:

Reactivity Scales : To move beyond empirical experimentation, quantitative reactivity scales for electrophilic N–F fluorinating reagents have been developed. rsc.orgchemistryworld.com These scales, which can span several orders of magnitude, allow for a more rational selection of reagents for a specific transformation. rsc.org

Controlling Regioselectivity : In nucleophilic fluorination, selectivity can be programmed. For instance, using a hydrogen-bond donor catalyst can modulate the charge density of the fluoride ion, which in turn directs where it attacks a molecule. acs.org Computational analysis shows that for a "free" fluoride ion, selectivity is often controlled by electrostatic attraction, whereas for a catalyst-bound fluoride, distortion energy terms in the transition state become more significant. acs.org

Predicting Selectivity : The relative reactivity of different types of C-H bonds (e.g., tertiary vs. secondary vs. primary) can be used to predict the statistical distribution of products in radical halogenation reactions. libretexts.org While direct fluorination with F2 is often too exothermic and difficult to control, leading to low selectivity, other halogenation reactions show predictable selectivity based on C-H bond strengths. libretexts.orglibretexts.org

Investigation of Enantiocontrol

The synthesis of chiral molecules containing perfluoroalkyl groups is a significant area of research due to their unique properties and prevalence in pharmaceuticals and materials science. Achieving control over the stereochemistry (enantiocontrol) during the synthesis of Ethyl Pentafluoropropionylacetate and its analogues is a key challenge. Researchers have explored various strategies, including photo-organocatalysis and the use of chiral phase-transfer catalysts, to introduce asymmetry into β-ketoesters with fluoroalkyl substituents.

A notable approach involves a visible-light-driven, phase-transfer-catalyzed enantioselective perfluoroalkylation of cyclic β-ketoesters. acs.org This method utilizes the in-situ formation of an electron donor-acceptor (EDA) complex between a chiral enolate and a perfluoroalkyl iodide. acs.orgrsc.org Under visible light, this complex facilitates a single electron transfer (SET), generating radical species under mild, ambient temperature conditions. acs.org The chirality is induced by a chiral phase-transfer catalyst (PTC), such as a chiral quaternary ammonium (B1175870) salt, which forms a chiral ion-pair with the enolate. acs.orgrsc.org This strategy has proven effective for the asymmetric α-trifluoromethylation and α-perfluoroalkylation of β-ketoesters. acs.orgrsc.org

Another successful strategy for achieving enantioselectivity is through the use of chiral bifunctional catalysts. For instance, chiral bifunctional phase-transfer catalysts featuring a binaphthyl core have been effectively used for the asymmetric fluorination of cyclic β-keto esters, achieving high enantioselectivities. rsc.orgnih.gov Similarly, isothiourea catalysts like HyperBTM have been employed in the enantioselective synthesis of perfluoroalkyl-substituted β-lactones from perfluoroalkylketones (where the perfluoroalkyl group can be CF₃, C₂F₅, or C₄F₉), demonstrating high diastereoselectivity and enantiomeric ratios. rsc.org

Biocatalysis presents another powerful tool for enantiocontrol. The asymmetric reduction of related β-ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate, has been successfully achieved using whole cells of microorganisms like Saccharomyces uvarum. nih.gov This biocatalytic approach can yield chiral alcohols with high enantiomeric excess. For example, the reduction of ethyl 4-chloroacetoacetate using Lactobacillus kefir has produced the corresponding (S)-alcohol with an enantiomeric excess of 99.5%. tum.de These microbial reduction methods offer a green and highly selective alternative to traditional chemical catalysis. nih.govcapes.gov.br

Table 1: Examples of Enantioselective Synthesis of Perfluoroalkyl-Substituted Carbonyl Compounds

| Substrate Type | Reagent/Catalyst | Product Type | Yield | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Cyclic β-ketoester | Perfluoroalkyl iodide / Chiral Phase-Transfer Catalyst (Visible Light) | α-Perfluoroalkylated β-ketoester | Up to 99% | Up to 95% e.e. | rsc.org |

| C₂F₅-substituted ketone | Propionic anhydride (B1165640) / Isothiourea (HyperBTM) | Perfluoroalkyl-substituted β-lactone | Not specified | >99:1 er | rsc.org |

| Ethyl 4-chloroacetoacetate | Lactobacillus kefir (whole cell biocatalyst) | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97% | 99.5% e.e. | tum.de |

| Lupenone | MeLi | 3-methyl-lupeol / 3-methyl-3-epi-lupeol | 87% | 54% d.e. | mdpi.com |

Examination of Fluorinated Carbanion Stability and Hyperconjugation

The reactivity and stability of this compound are intrinsically linked to the properties of its corresponding carbanion (enolate). The presence of the pentafluoroethyl group (C₂F₅) significantly influences the stability of this intermediate. Fluorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect, which is generally expected to stabilize an adjacent carbanion. siue.edu

However, the stability of fluorinated carbanions is a complex interplay of inductive effects and other phenomena, such as negative hyperconjugation. acs.org Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. youtube.comyoutube.com In the case of fluorinated carbanions, a specific type known as anionic hyperconjugation (or negative hyperconjugation) occurs. This involves the delocalization of the carbanion's lone pair into an adjacent anti-bonding σ* orbital of a C-F bond (n → σ*CF). acs.org This interaction can stabilize the carbanion but also implies a pyramidal geometry at the carbon center, in contrast to the planar geometry often favored by resonance-stabilized carbanions. siue.edu

Computational studies on perfluorinated keto-enol systems have shown that hyperconjugative interactions between the enol π-bond and the σ* orbitals of allylic C-F bonds (π → σ*CF) significantly stabilize the enol tautomer. mit.edu This stabilization, coupled with the destabilization of the keto tautomer by fluorine's inductive effect, shifts the keto-enol equilibrium towards the enol form. mit.edu For this compound, the formation of its enolate is facilitated by the presence of two carbonyl groups, which delocalize the negative charge onto the oxygen atoms. The additional stabilizing influence of the pentafluoroethyl group makes this enolate a key intermediate in its chemistry. masterorganicchemistry.com

The stability of related fluorinated carbanions has been determined experimentally and computationally. For instance, the pKa of the 6-CH group in 1,3-dimethyluracil, a related heterocyclic system, was determined to be approximately 29 in DMSO, indicating the stability of the resulting carbanion. nih.gov Studies by Dixon, Fukunaga, and Smart provided early evidence for anionic hyperconjugation as a critical factor in the structure and stability of fluorinated carbanions. acs.org

Table 2: Factors Influencing Fluorinated Carbanion Stability

| Stabilizing Factor | Description | Relevance to this compound Enolate |

|---|---|---|

| Inductive Effect | The highly electronegative fluorine atoms withdraw electron density through the sigma bond framework, stabilizing the negative charge on the adjacent carbon. | The C₂F₅ group strongly stabilizes the enolate. |

| Resonance | The negative charge on the α-carbon is delocalized onto the oxygen atoms of both the ketone and ester carbonyl groups, significantly stabilizing the enolate. | This is the primary mode of stabilization for all β-dicarbonyl compounds. |

| Anionic Hyperconjugation | Delocalization of the carbanion lone pair into the antibonding (σ) orbital of an adjacent C-F bond (n → σCF). | Provides additional stabilization to the fluorinated carbanion intermediate. acs.org |

| Enol/Enolate Stabilization | Hyperconjugative interactions between the enol π-system and the C-F bonds (π → σ*CF) stabilize the enol tautomer, favoring enolate formation. mit.edu | This effect contributes to the thermodynamic preference for the enol/enolate form. |

Computational Modeling for Green Chemical Substitutes

The principles of green chemistry encourage the use of safer solvents and the design of chemical products with reduced environmental impact. youtube.com Fluorinated compounds, including esters like this compound, are being investigated as potential "green" solvents or chemical substitutes due to properties like low flammability and toxicity. researchgate.net Computational modeling provides a powerful, predictive tool for screening and designing such substitutes in silico, avoiding time-consuming and resource-intensive experiments. researchgate.netrsc.org

Methods like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) are used to predict the thermodynamic properties of fluids and mixtures based on the molecule's surface polarity distribution. researchgate.netmpg.de This allows for the virtual screening of large numbers of candidate molecules against a set of desired properties, such as high solvency for a specific solute, low volatility, and favorable environmental, health, and safety (EHS) profiles. rsc.orgbohrium.com

A "top-down" in silico approach can be used to design bio-based solvents. rsc.org This process might start with a renewable building block, computationally apply known chemical transformations to generate a library of potential solvent structures, and then screen these structures for desired properties. rsc.org For a compound like this compound, computational models could be used to predict its performance as a solvent in specific applications, such as in fluorination reactions where traditional polar aprotic solvents (which are often toxic) are used. wpmucdn.com The model would evaluate its ability to dissolve reactants and facilitate the reaction, while also predicting its toxicity, biodegradability, and potential for recycling. rsc.org This computational assessment allows for a rational selection of candidates that balance performance with green chemistry principles, guiding experimental work toward the most promising and sustainable options. mpg.debohrium.com

Table 3: Parameters for In Silico Screening of Green Solvents

| Parameter Category | Specific Metric | Computational Prediction Method |

|---|---|---|

| Performance | Solubility of target compounds | COSMO-RS, Molecular Dynamics |

| Reaction rate influence | Quantum Mechanics (QM/MM) | |

| Separation/Extraction efficiency | COSMO-SAC, UNIFAC | |

| Safety & Health | Toxicity (aquatic, human) | QSAR (Quantitative Structure-Activity Relationship) models |

| Flammability (Flash Point) | Group contribution methods, Machine Learning models | |

| Persistency/Bioaccumulation | QSAR, Fugacity models | |

| Environment | Biodegradability | Predictive models based on molecular fragments |

| Atmospheric lifetime | Atmospheric chemistry models | |

| Lifecycle | Synthetic feasibility from renewable sources | Computer-Assisted Organic Synthesis (CAOS) programs rsc.org |

Reactivity and Transformational Chemistry of Ethyl Pentafluoropropionylacetate

Conversions to Other Functional Groups

The ketone and ester functionalities of ethyl pentafluoropropionylacetate are prime targets for chemical modification, allowing for its conversion into a variety of other functional groups.

The ketone carbonyl group in β-keto esters can be selectively reduced to a hydroxyl group. While specific studies on the reduction of this compound are not prevalent, analogous transformations of other β-keto esters are well-documented. For instance, enzyme-catalyzed enantioselective reductions of various β-keto esters are known to produce chiral secondary alcohols with high enantiomeric excess. nih.govnih.gov These reductions are often carried out using dehydrogenases/reductases from microorganisms in whole-cell catalyst systems. nih.govnih.gov The general mechanism involves the transfer of a hydride from a cofactor like NADH to the carbonyl carbon, followed by protonation to yield the alcohol. nih.gov

The formation of imines from the ketone group of this compound is another potential transformation. Generally, imine formation occurs through the reaction of a primary amine with a ketone, often under acidic catalysis. While direct examples with this compound are scarce, the general reactivity of ketones suggests this is a feasible transformation.

The ester group of this compound can be converted into an amide. A common route for this transformation involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation. The hydrolysis of β-keto esters can be achieved under acidic or basic conditions, though the pentafluoroethyl group may influence the reaction conditions required. aklectures.com Subsequent reaction of the resulting β-keto carboxylic acid with an amine, often in the presence of a coupling agent, would yield the desired β-keto amide. nih.govnih.gov Direct conversion of esters to amides is also possible through aminolysis, where the ester is treated with an amine. chemistryviews.org However, the reactivity of the β-keto group and the potential for side reactions under basic conditions must be considered.

Highly Diastereoselective Transformations

The presence of the chiral center that can be generated at the α-position and the influence of the fluorinated group make this compound a candidate for highly diastereoselective transformations. While specific studies on this compound are limited, research on other fluorinated β-keto esters highlights the potential for such reactions. For example, the diastereoselective reduction of the ketone in functionalized δ-hydroxy-β-keto esters has been used to synthesize syn- and anti-diols. nih.gov Furthermore, the utility of enantioselective fluorinated β-keto esters has been demonstrated through highly diastereoselective transformations of trifluoromethylated analogs. mdpi.com These examples suggest that this compound could be a valuable substrate for the synthesis of complex, stereochemically defined fluorinated molecules.

Reactions Involving the Active Methylene (B1212753) Group

The methylene group situated between the two carbonyl functionalities in this compound is highly acidic and thus readily deprotonated to form a nucleophilic enolate. youtube.comic.ac.ukyoutube.com This enolate can participate in a variety of carbon-carbon bond-forming reactions.

One of the most common reactions is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion. aklectures.compressbooks.publibretexts.org The choice of solvent and counter-ion can influence the outcome, with the potential for both C-alkylation and O-alkylation. ic.ac.ukyoutube.com For β-dicarbonyl compounds, chelation of the metal cation between the two oxygen atoms generally favors C-alkylation. ic.ac.uk Studies on the alkylation of the analogous ethyl 4,4,4-trifluoroacetoacetate have shown that the ratio of C- to O-alkylation can be dependent on the reaction time and solvent. researchgate.net

The active methylene group can also participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. acs.org This reaction typically involves a nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration. acs.org

Nucleophilic Additions and Cyclizations with Fluorinated Compounds

The electrophilic nature of the carbonyl carbons in this compound, enhanced by the pentafluoroethyl group, makes them susceptible to nucleophilic attack. These reactions can be the initial step in the synthesis of various heterocyclic compounds. For instance, the condensation of β-keto esters with binucleophiles like hydrazine (B178648) is a common method for preparing pyrazoles. nih.govgoogle.com Similarly, reactions with other dinucleophiles can lead to the formation of a variety of other fluorinated heterocycles. nih.gov

While there is no direct evidence for the synthesis of difluoroallenes from this compound, related transformations of other carbonyl compounds suggest a plausible route. The difluorovinylidenation of aldehydes and ketones has been shown to produce 1,1-difluoroallenes. acs.orgresearchgate.net This involves the reaction with a difluorovinylidene equivalent. Given the reactivity of the ketone in this compound, a similar transformation could potentially lead to the formation of a difluoroallene derivative. These difluoroallenes are themselves valuable synthetic intermediates, capable of undergoing further transformations such as hydrosilylation to form β-fluorinated vinylsilanes. acs.org

Nucleophilic Tetrafluoroethylation of Carbonyl Compounds

The use of this compound as a direct precursor for the nucleophilic tetrafluoroethylation of carbonyl compounds has not been extensively documented in scientific literature. While related fluorinated compounds are employed in various fluoroalkylation reactions, the specific transformation involving the transfer of a tetrafluoroethyl nucleophile from this compound to a carbonyl group is not a commonly reported synthetic strategy. The development of practical and operationally simple methods for fluoroalkylation often involves other sources of the fluoroalkyl group. For instance, the Ruppert-Prakash reagent (TMSCF3) has been utilized as a source of tetrafluoroethylene (B6358150) (TFE) for subsequent pentafluoroethylation and (aryloxy)tetrafluoroethylation reactions. cas.cn However, this proceeds through the generation of gaseous TFE and does not involve a direct nucleophilic attack of a tetrafluoroethyl anion derived from a β-keto ester like this compound.

Role in Cascade Reactions and Multicomponent Reactions

This compound has demonstrated significant utility as a component in cascade and multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. These reactions are characterized by the formation of multiple chemical bonds in one pot, often proceeding through a domino mechanism where the first reaction sets up the substrate for subsequent transformations.

A notable example is the one-pot, three-component reaction of this compound (systematically named ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate) with aldehydes and 1,3-diaminopropane (B46017). researchgate.net This reaction leads to the formation of the pyrido[1,2-a]pyrimidine (B8458354) scaffold, a heterocyclic core of great interest due to its potential biological activities. researchgate.net The reaction proceeds through a domino mechanism, highlighting the ability of this compound to participate in complex reaction sequences that rapidly build molecular complexity. researchgate.net The versatility of this approach allows for the synthesis of a diverse range of pyrido[1,2-a]pyrimidines by varying the aldehyde component. researchgate.net

The successful application of this compound in such MCRs underscores its importance as a building block for creating diverse and complex heterocyclic libraries, which are crucial in the search for new bioactive compounds.

Interaction with Catalytic Systems

The efficiency and selectivity of multicomponent reactions are often significantly enhanced by the use of catalytic systems. Catalysts can play multiple roles, including increasing reaction rates, improving yields, and controlling stereoselectivity, which is often challenging to achieve in non-catalyzed MCRs. mdpi.com Various catalytic systems, including Lewis acids, Brønsted acids, and transition metal complexes, have been employed to facilitate a wide range of multicomponent reactions. nih.govresearchgate.netnih.gov

In the context of the three-component reaction involving this compound, aldehydes, and 1,3-diaminopropane, while the reaction is described as a one-pot synthesis, the specific catalytic system employed is not always detailed in preliminary communications. researchgate.net It is plausible that such reactions could be promoted by simple acid or base catalysts to facilitate the initial condensation steps. For instance, some multicomponent reactions for the synthesis of tetrahydropyrimidines are known to be catalyzed by Lewis acids. researchgate.net

Moreover, the field of MCRs has seen the development of sophisticated multicatalytic systems where multiple catalysts work cooperatively to control different steps of a cascade reaction, thereby achieving high levels of chemo-, diastereo-, and enantioselectivity. nih.gov While specific applications of such advanced catalytic systems with this compound are not widely reported, the potential for their use in optimizing and expanding the scope of its known multicomponent reactions is significant. It is also noteworthy that some multicomponent reactions can proceed efficiently without a catalyst, relying on the inherent reactivity of the starting materials under thermal conditions. nih.gov The development of heterogeneous and recyclable catalysts is also a key area of research in making MCRs more sustainable and environmentally friendly. mdpi.comamazonaws.com

Advanced Analytical Techniques in the Research of Ethyl Pentafluoropropionylacetate

Spectroscopic Methods for Structure Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the analysis of ethyl pentafluoropropionylacetate, providing detailed information about its atomic and molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals corresponding to the ethyl ester group and the methylene (B1212753) group situated between the two carbonyls. The ethyl group's protons will appear as a characteristic quartet for the methylene (-OCH₂-) and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The methylene protons (-C(O)CH₂C(O)-) are expected to appear as a singlet, though this can be influenced by keto-enol tautomerism.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The spectrum of this compound would display distinct signals for each of the seven carbon atoms in its structure, including the two carbonyl carbons, the carbons of the ethyl group, the central methylene carbon, and the carbons of the pentafluoroethyl group. The coupling between carbon and fluorine atoms (J-CF) provides additional structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. cymitquimica.com It provides direct insight into the chemical environment of the fluorine atoms. The spectrum is expected to show two main signals: one for the trifluoromethyl (-CF₃) group and another for the difluoromethylene (-CF₂-) group. The coupling between these two non-equivalent fluorine groups (J-FF) would result in a triplet for the -CF₃ group and a quartet for the -CF₂ group, confirming the C₂F₅ moiety.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

| ¹H | -OCH₂CH₃ | ~1.3 | Triplet (t) | -OCH₂- |

| ¹H | -C(O)CH₂C(O)- | ~3.6 | Singlet (s) | - |

| ¹H | -OCH₂CH₃ | ~4.2 | Quartet (q) | -CH₃ |

| ¹³C | -OCH₂C H₃ | ~14 | - | - |

| ¹³C | -C (O)CH₂C(O)- | ~45 | - | - |

| ¹³C | -OC H₂CH₃ | ~62 | - | - |

| ¹³C | -CF₂- | ~110-120 | Triplet of quartets (tq) | ¹⁹F, ¹³C |

| ¹³C | -CF₃ | ~115-125 | Quartet of triplets (qt) | ¹⁹F, ¹³C |

| ¹³C | -C (O)CF₂- | ~170 | Triplet (t) | ¹⁹F |

| ¹³C | CH₃COO- | ~195 | - | - |

| ¹⁹F | -CF₃ | ~ -80 to -85 | Triplet (t) | -CF₂- |

| ¹⁹F | -CF₂- | ~ -120 to -125 | Quartet (q) | -CF₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₇H₇F₅O₃) is approximately 234 g/mol . nist.gov

Electron Ionization (EI): When coupled with gas chromatography (GC-MS), EI is a common ionization method. The electron ionization mass spectrum of a related compound, ethyl propionylacetate, provides insight into likely fragmentation pathways. nist.gov For this compound, the molecular ion peak [M]⁺ at m/z 234 would be expected. Key fragmentation would likely involve the loss of the ethoxy group (•OCH₂CH₃, m/z 45) to give a fragment at m/z 189, or the loss of the entire pentafluoroethyl group (•C₂F₅, m/z 119).

Soft Ionization Techniques (ESI-MS, MALDI-MS): Techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are "softer" and are less likely to cause extensive fragmentation. nih.gov This allows for the clear observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which is useful for confirming the molecular weight, especially in complex mixtures. Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used for larger molecules but can be adapted for smaller ones.

High-Resolution Mass Spectrometry (FT-ICR MS): High-resolution techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can measure the m/z value with extremely high accuracy. This allows for the determination of the exact elemental formula of the parent compound and its fragments, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Key Mass Fragments of this compound (EI-MS)

| m/z | Possible Fragment Ion | Formula |

| 234 | [M]⁺ (Molecular Ion) | [C₇H₇F₅O₃]⁺ |

| 205 | [M - C₂H₅]⁺ | [C₅H₂F₅O₃]⁺ |

| 189 | [M - OC₂H₅]⁺ | [C₅H₂F₅O₂]⁺ |

| 161 | [M - C₂F₅]⁺ | [C₅H₇O₃]⁺ |

| 119 | [C₂F₅]⁺ | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound is dominated by characteristic absorptions from its carbonyl and fluorinated groups.

C=O Stretching: The most prominent bands in the spectrum are due to the carbonyl (C=O) stretching vibrations of the ester and ketone groups. These typically appear in the region of 1700-1750 cm⁻¹. orgchemboulder.comdocbrown.info The presence of the highly electronegative pentafluoroethyl group is expected to shift these absorptions to a higher wavenumber (frequency) compared to their non-fluorinated analogs.

C-F Stretching: Strong and distinct absorption bands corresponding to the C-F bond stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The intensity of these bands is a clear indicator of the compound's fluorinated nature.

C-O Stretching: The C-O stretching vibrations of the ester group will also be present, typically appearing as two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

C-H Stretching: Absorptions due to C-H stretching in the ethyl and methylene groups will be observed around 2850-3000 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 2850-3000 | C-H (sp³) | Stretching |

| ~1740-1760 | C=O (Ester) | Stretching |

| ~1720-1740 | C=O (Ketone) | Stretching |

| 1100-1300 | C-F | Stretching |

| 1000-1300 | C-O (Ester) | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. shu.ac.uk Organic molecules with chromophores, such as carbonyl groups and conjugated systems, absorb in the UV-Vis region. shu.ac.uk

This compound, as a β-keto ester, can exist in equilibrium with its enol tautomer. While the keto form has isolated carbonyl groups that exhibit weak n→π* transitions around 270-290 nm, the enol form possesses a conjugated π-system (HO-C=C-C=O). This conjugated system allows for stronger π→π* transitions at lower energy (longer wavelength), typically in the 240-270 nm range. The position and intensity of the absorption maximum can be influenced by the solvent polarity, which affects the position of the keto-enol equilibrium. shu.ac.uk According to Beer's Law, the absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a useful quantitative tool. shu.ac.uk

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for isolating this compound, assessing its purity, and quantifying it within complex samples.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. wpmucdn.com this compound is well-suited for GC analysis due to its volatility.

In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. Compounds separate based on their differential partitioning between the two phases, which is influenced by factors like boiling point and polarity. The time it takes for a compound to travel through the column is known as its retention time, a characteristic value used for identification.

GC is widely used for:

Purity Assessment: A pure sample of this compound will ideally show a single peak in the chromatogram. The presence of additional peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations.

Reaction Monitoring: GC can be used to monitor the progress of a chemical reaction, such as the synthesis of this compound, by measuring the disappearance of reactants and the appearance of the product over time. wpmucdn.com

Quantitative Analysis: When used with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can accurately quantify the amount of this compound in a sample. nih.gov Calibration curves are created using standards of known concentration to relate peak area to the amount of the compound. wpmucdn.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Due to the compound's moderate polarity, reversed-phase HPLC is the most common mode of analysis.

Research Findings: In a typical application, a C18 stationary phase is used, which separates compounds based on their hydrophobicity. This compound is eluted using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The detector, most commonly a UV detector, quantifies the compound by measuring its absorbance at a specific wavelength. For β-keto esters, this is often in the range of 254 nm. The high sensitivity and resolution of HPLC allow for the detection and quantification of trace impurities that may be present from the synthesis, such as starting materials or byproducts. researchgate.net

Furthermore, specialized HPLC techniques can be employed for more in-depth analysis. For instance, HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS) provides a fluorine-specific detection method. elsevierpure.comnih.gov This powerful hyphenated technique can be used to trace the fate of this compound in complex environmental or biological systems, detecting not only the parent compound but also any fluorinated degradation products, regardless of their structure. elsevierpure.comnih.gov

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | C18 Silica, 5 µm particle size | Provides hydrophobic surface for separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Quantifies the analyte based on UV absorbance. |

| Injection Volume | 10 µL | Introduces a precise amount of sample. |

| Hypothetical Retention Time | 4.5 minutes | Identifies the compound under set conditions. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in dramatically improved resolution, sensitivity, and speed of analysis. While specific UPLC studies on this compound are not extensively documented, the principles of the technique make it highly suitable for its analysis.

Research Findings: The primary advantage of UPLC in the context of this compound research is its ability to resolve closely related impurities that might co-elute in a standard HPLC separation. This is particularly important for rigorous purity testing required in pharmaceutical and materials science applications. The increased sensitivity allows for the detection of impurities at much lower levels. The reduction in analysis time—often by a factor of up to ten compared to HPLC—greatly increases sample throughput, which is beneficial for high-throughput screening or reaction optimization studies. The lower solvent consumption associated with UPLC also aligns with the principles of green chemistry, reducing both cost and environmental impact.

| Feature | HPLC | UPLC | Advantage for Analysis |

| Particle Size | 3-5 µm | < 2 µm | Higher resolution and peak capacity. |

| Typical Run Time | 10-30 min | 1-5 min | Increased sample throughput. |

| System Pressure | 400-600 bar | 1000-1500 bar | Enables use of smaller particles and higher flow rates. |

| Solvent Consumption | High | Low | Reduced cost and environmental impact. |

| Peak Resolution | Good | Excellent | Better separation of closely related impurities. |

Column Chromatography

Column chromatography is a fundamental purification technique used to isolate this compound from crude reaction mixtures on a preparative scale. This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.

Research Findings: For the purification of this compound, silica gel is the most commonly used stationary phase due to its ability to separate moderately polar compounds. The separation process involves loading the crude product onto a column packed with silica gel and eluting with a solvent system of increasing polarity. Typically, a gradient of non-polar and polar solvents, such as hexane and ethyl acetate, is used. rsc.orgresearchgate.net Less polar impurities are washed out with the initial low-polarity mobile phase (high hexane content), while the more polar this compound is retained more strongly by the silica. As the proportion of ethyl acetate in the mobile phase is gradually increased, the polarity of the eluent rises, eventually displacing the target compound from the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product, which are then combined and concentrated.

| Step | Procedure | Eluent System (Example) | Purpose |

| 1. Packing | A slurry of silica gel in a non-polar solvent is added to the column. | 100% Hexane | To create a uniform stationary phase bed. |

| 2. Loading | The crude sample is dissolved in a minimal amount of solvent and applied to the top of the silica. | N/A | To introduce the mixture to be separated. |

| 3. Elution (Step 1) | The mobile phase is run through the column. | 95:5 Hexane:Ethyl Acetate | To elute non-polar impurities. |

| 4. Elution (Step 2) | The polarity of the mobile phase is increased. | 80:20 Hexane:Ethyl Acetate | To elute the target compound, this compound. |

| 5. Collection | The eluate is collected in sequential fractions. | N/A | To isolate the separated compounds. |

Elemental Analysis

Elemental analysis is a cornerstone technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₇H₇F₅O₃), this involves quantifying carbon, hydrogen, and fluorine.

Research Findings: The presence of fluorine makes elemental analysis more challenging than for simple hydrocarbons. Fluorine is highly reactive and can form corrosive hydrogen fluoride (B91410) (HF) during the combustion process, which can damage the analytical instrumentation. thermofisher.com Specialized elemental analyzers are required, which incorporate adsorbents or traps placed in the combustion reactor to capture the fluorine, protecting the downstream components. thermofisher.com The analysis involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD). The percentages of carbon and hydrogen are calculated from the amounts of CO₂ and H₂O produced. The fluorine content is typically determined by a separate ion chromatography method after combustion and absorption. The experimental results are then compared with the theoretical values calculated from the molecular formula.

| Element | Molecular Formula: C₇H₇F₅O₃ | Theoretical Mass % | Expected Experimental Range |

| Carbon (C) | 7 | 35.91% | 35.91 ± 0.4% |

| Hydrogen (H) | 7 | 3.01% | 3.01 ± 0.3% |

| Fluorine (F) | 5 | 40.57% | 40.57 ± 0.4% |

| Oxygen (O) | 3 | 20.50% | (Determined by difference) |

Electroanalytical Methods (e.g., Amperometry, Potentiometry, Voltammetry)

Electroanalytical methods investigate a substance by measuring changes in electrical potential or current. Techniques like cyclic voltammetry can provide valuable insights into the redox properties of this compound.

Research Findings: While primarily used for studying electroactive species, cyclic voltammetry can be applied to understand the oxidation and reduction potentials of the carbonyl groups within the this compound molecule. The experiment would involve dissolving the compound in an aprotic solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) and scanning a range of potentials using a three-electrode system (working, reference, and counter electrodes). acs.org The resulting voltammogram would reveal the potentials at which the compound undergoes oxidation or reduction. This information is crucial for predicting its electrochemical stability, its potential reactivity with redox agents, and for developing electrochemical degradation methods or sensors. Although not a routine characterization technique for this specific compound, it offers a deeper understanding of its electronic properties.

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a powerful technique for elucidating the atomic and molecular structure of a crystalline material. For this compound, single-crystal X-ray diffraction would provide the most definitive structural information.

Research Findings: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can determine its precise three-dimensional structure. nih.gov The technique provides exact data on bond lengths, bond angles, and the conformation of the molecule. mdpi.com This would unambiguously confirm the connectivity of the atoms and provide insights into the steric and electronic effects of the pentafluoroethyl group. Furthermore, it reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular forces. Powder X-ray diffraction (PXRD) is a more accessible technique used on polycrystalline samples. It is valuable for identifying the crystalline phase of the compound, assessing its purity, and identifying different polymorphic forms, which can have different physical properties. mdpi.com

| Structural Parameter | Information Obtained from Single-Crystal XRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distance between bonded atoms (e.g., C-F, C=O, C-C). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

| Crystal Packing | The arrangement of molecules relative to each other in the solid state. |

Advanced Techniques for Chemical Speciation

Chemical speciation refers to the identification and quantification of the different forms of a chemical element or compound in a sample. For organofluorine compounds, this is crucial for understanding their environmental fate, metabolism, and toxicology.

Research Findings: Advanced hyphenated techniques are essential for the speciation of fluorinated compounds. A premier method is the coupling of liquid chromatography with mass spectrometry, particularly Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS). acs.org This setup allows for the chromatographic separation of this compound from other organofluorine compounds, followed by highly sensitive, fluorine-specific detection by ICP-MS. perkinelmer.comchromatographyonline.com This approach can distinguish the parent compound from its metabolites or degradation products in complex matrices.

Another powerful technique for speciation is ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. Since the ¹⁹F nucleus is 100% abundant and has a spin of ½, it provides sharp signals with a wide chemical shift range. Each unique fluorine environment in a molecule produces a distinct signal, making ¹⁹F-NMR an excellent tool for identifying and quantifying different fluorinated species in a mixture without the need for chromatographic separation. nih.gov It can be used to monitor the transformation of this compound in real-time, providing direct evidence of product formation. nih.gov

Applications of Ethyl Pentafluoropropionylacetate in Targeted Synthesis

Precursor for Biologically Active Molecules

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability and improved cell membrane permeability, making them highly desirable in the development of pharmaceuticals and agrochemicals. miamioh.edu Ethyl pentafluoropropionylacetate serves as a key starting material for introducing the pentafluoroethyl moiety into larger, more complex structures.

The presence of fluorine is a prominent feature in many modern drugs, with over a quarter of all FDA-approved medications containing at least one fluorine atom. le.ac.uk The pentafluoroethyl group, provided by precursors like this compound, can be crucial for enhancing a drug's pharmacokinetic profile. For example, the fluorine atoms in the guanylate cyclase stimulator Vericiguat increase its metabolic stability. nih.gov Similarly, the difluorobenzyl group in the HIV-1 capsid inhibitor Lenacapavir helps stabilize the molecule within its target's hydrophobic pocket. nih.gov By serving as a foundational building block, this compound enables the construction of such fluorinated systems, which are integral to numerous therapeutic agents. miamioh.edu

The principles that make fluorination attractive in pharmaceuticals also apply to the agrochemical industry. miamioh.edu Fluorinated compounds are central to the development of potent herbicides, insecticides, and fungicides. The inclusion of fluoroalkyl groups can increase the biological efficacy and stability of these agents. The drug discovery process for agricultural applications involves identifying small molecules that can act as potent crop-controlling chemicals, a field where fluorinated derivatives are promising candidates. mdpi.com this compound provides a reliable route to introduce the C2F5 group, contributing to the synthesis of novel active ingredients for crop protection. miamioh.edu

In the early stages of drug discovery, researchers often synthesize libraries of related compounds to screen for biological activity. This compound is a valuable tool in this process, allowing for the systematic incorporation of a pentafluoroethyl group into various molecular scaffolds. This enables the exploration of how this specific fluorinated moiety influences a compound's interaction with biological targets like enzymes or receptors. mdpi.com The development of new drugs, such as the insomnia treatment Lemborexant, has shown that specific fluorination patterns are critical for achieving high binding affinity and a good pharmacological profile. nih.gov

Intermediate in the Synthesis of Fluorinated Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals. le.ac.uk Fluorinated heterocycles combine the structural features of a heterocycle with the unique properties conferred by fluorine. miamioh.edu this compound is an ideal precursor for synthesizing a variety of fluorinated heterocycles. The β-ketoester group can readily undergo condensation reactions with binucleophilic reagents. For instance, reaction with hydrazine (B178648) derivatives can yield fluorinated pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These fluorinated heterocyclic cores are found in numerous approved drugs. nih.gove-bookshelf.de For example, Vericiguat is built upon a 1H-pyrazolo[3,4-b]pyridine core containing a fluorine atom. nih.gov

| Heterocycle Class | Synthetic Relevance | Example Application Area |

| Pyrazoles | Formed by condensation of β-dicarbonyls with hydrazines. | Pharmaceuticals, Agrochemicals |

| Pyridines | Used in drugs like Vericiguat. nih.gov | Cardiovascular Medication |

| Dihydro-oxazines | Can be formed via novel fluorocyclisation reactions. le.ac.uk | Pharmaceutical Scaffolds |

| Tetrahydropyridazines | Synthesized through aminofluorination reactions. le.ac.uk | Pharmaceutical Scaffolds |

| Chromen-4-ones | A core structure in drugs like Umbralisib. nih.gov | Oncology |

Role in the Construction of Stereogenic Centers

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov The synthesis of single-enantiomer drugs often requires asymmetric synthesis, a process that creates a specific stereoisomer. nih.govnih.gov this compound possesses a prochiral center at the carbon atom situated between the two carbonyl groups. This position can be functionalized using modern asymmetric synthesis techniques to create a stereogenic center with a defined three-dimensional arrangement. nih.gov Methods such as those employing chiral organocatalysts or chiral auxiliaries can direct the addition of a substituent to this position in a highly stereoselective manner. nih.govrsc.org This capability allows for the construction of complex chiral molecules where the stereochemistry is precisely controlled, a fundamental requirement for many advanced active pharmaceutical ingredients. nih.gov

Applications in Materials Science

The utility of this compound extends beyond life sciences into the realm of materials science. miamioh.edu The high fluorine content of the pentafluoroethyl group can be leveraged to create polymers and materials with specialized properties. Fluoropolymers are well-known for their high thermal stability, chemical inertness, and hydrophobicity. This compound can serve as a monomer or an additive in polymerization reactions to synthesize specialty fluoropolymers. miamioh.edue-bookshelf.de These materials are valuable in a variety of high-performance applications, from advanced coatings and seals to specialized electronic components. miamioh.edu

Potential in Catalyst and Ligand Development

This compound, a fluorinated β-ketoester, holds significant potential in the development of novel catalysts and ligands, primarily due to its structural similarity to fluorinated β-diketones. These β-diketones are well-established as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions that can function as catalysts in various organic transformations. The presence of the pentafluoropropionyl group in this compound can impart unique electronic and steric properties to the resulting metal complexes, potentially enhancing their catalytic activity, selectivity, and stability.

The primary route through which this compound can be utilized in this field is by its conversion into a β-diketonate ligand. This is typically achieved through deprotonation of the acidic α-carbon, allowing it to chelate to a metal center. The resulting metal complexes can then be explored for their catalytic applications.

Research Findings on Related Fluorinated β-Diketonate Ligands

While direct research on the catalytic applications of this compound complexes is not extensively documented, the broader class of fluorinated β-diketonate complexes has been the subject of considerable investigation. These studies provide a strong basis for inferring the potential of this compound-derived ligands.

Fluorinated β-diketones are known to form heterometallic complexes, which are of great interest for their potential in catalysis and materials science. mdpi.com The fluorine atoms can participate in coordination with metal ions, influencing the structure and reactivity of the complex. mdpi.com The synthesis of coordination compounds using fluorinated β-diketones has led to a variety of bi- and polynuclear structures where the β-diketone acts as a crucial building block. mdpi.com

For instance, aluminum complexes of fluorinated β-diketonate ligands have been synthesized and characterized, with some being investigated for their use in ring-opening polymerization of lactide. acs.org Although these specific complexes were found to be inactive for this particular reaction under the tested conditions, it highlights the exploration of such compounds in catalysis. acs.org

Furthermore, copper and silver complexes supported by sterically hindered and fluorinated β-diketonates have been synthesized and studied for their potential biochemical applications. unicam.it The electron-withdrawing nature of the trifluoromethyl groups in these ligands can modulate the physicochemical properties and reactivity of the resulting metal complexes. unicam.it This principle can be extended to the pentafluoropropionyl group in this compound, suggesting that its derived metal complexes could also exhibit tailored reactivity.

The thermal properties of f-metal complexes with fluorinated heptadentate β-ketoiminate ligands, which are structurally related to β-diketonates, have also been investigated. digitellinc.com Fluorination of the ligand substituents is a known strategy to enhance the volatility of metal complexes, a desirable property for applications such as chemical vapor deposition. digitellinc.com

The development of chiral phosphine (B1218219) ligands has been a significant area of research in asymmetric catalysis. nih.gov While not directly related to this compound, the principles of ligand design for enantioselective catalysis are relevant. The introduction of chirality into a ligand framework is crucial for achieving high enantioselectivity in metal-catalyzed reactions. Future research could explore the synthesis of chiral derivatives of this compound to be used as ligands in asymmetric catalysis.

Future Research Directions and Challenges

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The prochiral nature of ethyl pentafluoropropionylacetate presents a prime opportunity for the development of new asymmetric synthetic methods to access chiral molecules containing the valuable pentafluoropropionyl moiety.

Future research in this area should focus on several key aspects. The development of highly efficient and stereoselective catalytic systems for the asymmetric reduction of the ketone functionality is a primary goal. While methods for the asymmetric hydrogenation of β-ketoesters exist, tailoring these systems for the specific steric and electronic demands of the pentafluorinated substrate is crucial for achieving high enantioselectivity.

Furthermore, the exploration of chiral auxiliaries temporarily attached to the molecule to direct stereoselective reactions at the α-position is a promising avenue. These auxiliaries, after guiding the desired transformation, can be cleaved to reveal the chiral product. The design of novel chiral derivatizing agents that can react with this compound to form diastereomeric mixtures, which can then be separated and further transformed, also warrants investigation. The use of chiral catalysts, such as those based on transition metals or organocatalysts, for enantioselective alkylations, aldol (B89426) reactions, and Michael additions involving the enolate of this compound will be instrumental in expanding its chiral chemistry. A recent study on the asymmetric fluorination of β-keto esters using a PEG-bound urea-containing chiral quaternary ammonium (B1175870) salt catalyst highlights a potential direction for such advancements. researchgate.net

Table 1: Potential Asymmetric Transformations of this compound

| Reaction Type | Catalyst/Method | Desired Chiral Product |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh) | Chiral β-hydroxy ester |

| Asymmetric Alkylation | Chiral phase-transfer catalysts, organocatalysts | α-Substituted chiral β-ketoester |

| Asymmetric Aldol Reaction | Chiral Lewis acids, proline derivatives | Chiral aldol adduct |

| Chiral Auxiliary-Mediated Reactions | Evans oxazolidinones, SAMP/RAMP hydrazones | Diastereomerically pure intermediates |

Exploration of Undiscovered Reactivity Patterns